molecular formula C18H16FN5O B6451171 6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548985-36-8

6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6451171
CAS No.: 2548985-36-8
M. Wt: 337.4 g/mol
InChI Key: QWOITYZEJQISSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a sophisticated chemical compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The structure of this compound suggests a multifaceted reactivity profile, opening doors for innovative uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile can be achieved through multi-step synthetic routes. Starting with the fluorination of pyridine-2-carbonyl chloride, the subsequent steps involve the introduction of the octahydropyrrolo[3,4-b]pyrrole moiety and the nitrile group. Typical reaction conditions may include:

  • Fluorination: : Utilization of fluorine reagents such as Selectfluor or diethylaminosulfur trifluoride.

  • Cyclization: : Introduction of the octahydropyrrolo[3,4-b]pyrrole ring system under cyclization conditions involving strong acids or bases.

  • Nitrilation: : Conversion to the pyridine-3-carbonitrile derivative using cyanating agents like trimethylsilyl cyanide under basic conditions.

Industrial Production Methods

Industrial-scale synthesis would likely involve optimization of these steps to maximize yield and purity, leveraging continuous flow chemistry techniques to streamline the processes and ensure scalability. Key considerations would include the efficient handling of reagents, control of reaction temperatures, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential to undergo oxidative transformations, likely with reagents such as potassium permanganate or hydrogen peroxide, to yield corresponding oxides.

  • Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce certain functional groups within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyridine or pyrrol moieties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Hydrogen gas with palladium catalyst.

  • Substitution: : Alkyl halides in the presence of a strong base for nucleophilic substitution; bromine or chlorine in polar solvents for electrophilic substitution.

Major Products

  • Oxidation: : Oxidized derivatives of the pyridine ring.

  • Reduction: : Saturated derivatives, where double bonds are reduced.

  • Substitution: : Various alkylated or halogenated pyridine or pyrrol derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to engage in multiple types of reactions makes it a versatile building block.

Biology

In biological research, its structural motif is explored for binding to specific proteins or enzymes, helping to elucidate molecular mechanisms.

Medicine

Potential medicinal applications include developing novel pharmaceuticals targeting specific pathways or receptors in the body, leveraging the compound's reactivity to modify its activity.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a catalyst in specific chemical processes.

Mechanism of Action

The mechanism by which 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. It may bind to particular proteins or enzymes, modifying their activity through conformational changes or active site inhibition. Key pathways involved could include signal transduction pathways or metabolic processes, where the compound acts as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1-(3-Fluoropyridine-2-carbonyl)-tetrahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

  • 5-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-6-yl]pyridine-2-carbonitrile

  • 6-[1-(2-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile lies in the precise arrangement of its fluorinated pyridine and octahydropyrrolo[3,4-b]pyrrole moieties, which may confer specific reactivity and binding properties not shared by its analogs.

That should give you a comprehensive insight into this intriguing compound!

Properties

IUPAC Name

6-[1-(3-fluoropyridine-2-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOITYZEJQISSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.